

Application Note: Quantitative Analysis of 16-Methyltetracosanoyl-CoA using LC-MS/MS

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Compound of Interest

Compound Name: 16-Methyltetracosanoyl-CoA

Cat. No.: B15597919

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Audience: Researchers, scientists, and drug development professionals.

Introduction

16-Methyltetracosanoyl-CoA is a branched-chain very-long-chain acyl-Coenzyme A (VLC-acyl-CoA). Acyl-CoAs are central metabolites in fatty acid metabolism, serving as activated intermediates in various anabolic and catabolic pathways. The accurate quantification of specific acyl-CoA species is crucial for understanding their roles in cellular processes and their association with metabolic disorders. This application note provides a detailed protocol for the sensitive and specific detection of **16-Methyltetracosanoyl-CoA** in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is adapted from established protocols for long-chain acyl-CoA analysis.^{[1][2][3][4][5]}

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of **16-Methyltetracosanoyl-CoA** from other cellular components. A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM) is used for detection and quantification.^{[1][2]} The high selectivity of SRM allows for the accurate measurement of the target analyte even in complex biological samples. A stable isotope-labeled internal standard (e.g., a ¹³C-labeled long-chain acyl-CoA) is recommended for accurate quantification to compensate for matrix effects and variations in extraction efficiency.^[6]

Experimental Protocols

1. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is a general guideline and may require optimization based on the specific biological matrix.

- Materials:
 - Biological sample (e.g., tissue homogenate, cell lysate)
 - Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA)
 - Extraction Solvent: Acetonitrile:Isopropanol (3:1, v/v)
 - 0.1 M Phosphate Buffer (pH 6.7)
 - Glacial Acetic Acid
 - SPE Cartridges (e.g., Mixed-mode)
 - Methanol
 - Water
 - 5% Ammonium Hydroxide in Methanol
- Procedure:
 - To 100 μ L of sample, add 20 μ L of the internal standard solution.
 - Add 400 μ L of cold Extraction Solvent.
 - Vortex vigorously for 30 seconds to precipitate proteins.
 - Add 100 μ L of 0.1 M Phosphate Buffer and vortex again.
 - Centrifuge at 16,000 x g for 5 minutes at 4°C.

- Transfer the supernatant to a new tube and acidify with 15 μ L of glacial acetic acid.
- Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
- Load the acidified supernatant onto the SPE cartridge.
- Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
- Elute the acyl-CoAs with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable volume (e.g., 100 μ L) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Instrumentation:
 - UHPLC system
 - Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- LC Conditions:
 - Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μ m)
 - Mobile Phase A: 10 mM Ammonium Hydroxide in Water
 - Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile
 - Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5% to 95% B
 - 8-10 min: 95% B

- 10.1-12 min: 5% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- MS/MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Collision Gas: Argon
 - SRM Transitions:
 - The precursor ion ($[M+H]^+$) for **16-Methyltetracosanoyl-CoA** ($C_{42}H_{76}N_7O_{17}P_3S$) is m/z 1124.4.
 - A characteristic fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).^{[7][8][9]}
 - Another common product ion corresponds to the adenosine 3',5'-diphosphate fragment at m/z 428.0.^{[8][10][11]}

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
16-Methyltetraacosanoyl-CoA	1124.4	617.4 (Neutral Loss of 507)	100	40
16-Methyltetraacosanoyl-CoA	1124.4	428.0	100	55
Internal Standard (e.g., C17:0-CoA)	1020.4	513.4 (Neutral Loss of 507)	100	40

Data Presentation

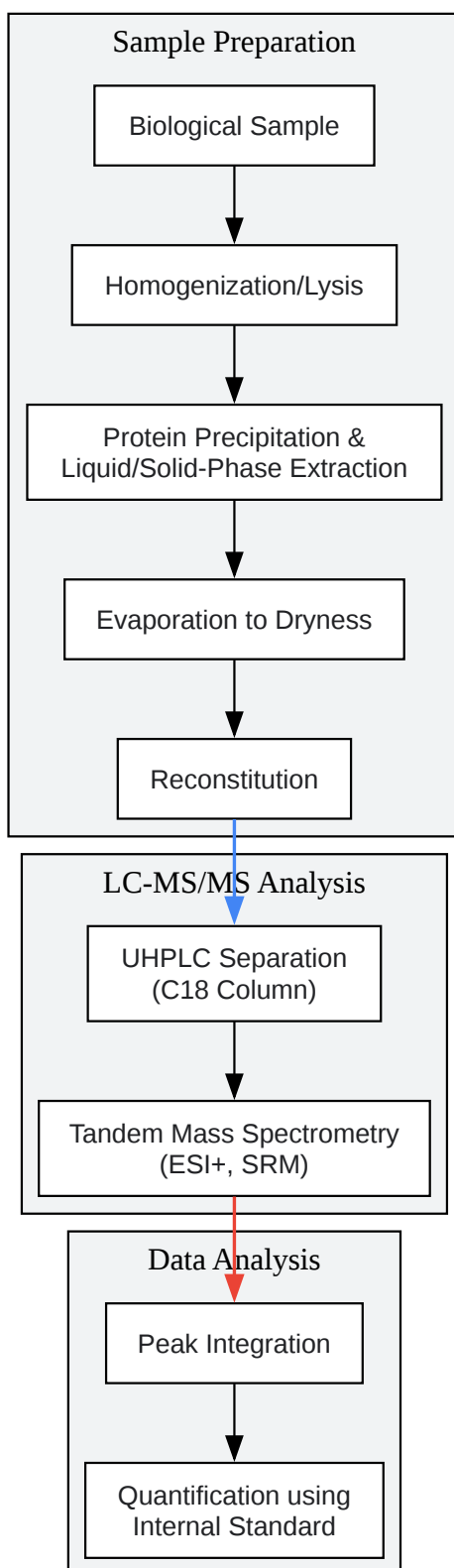
The following table summarizes representative validation data for a long-chain acyl-CoA assay, illustrating the expected performance of the method.

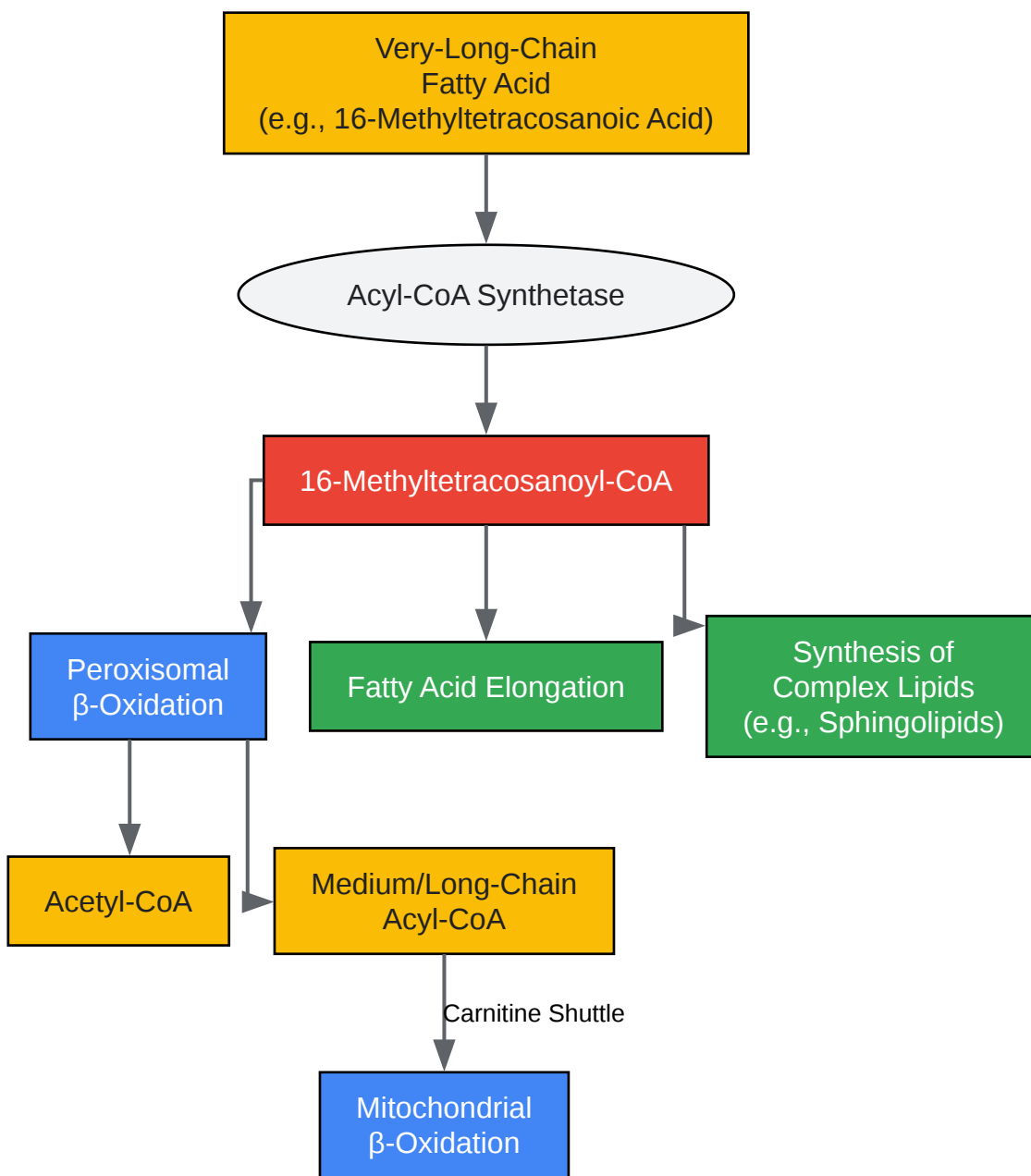
Parameter	Palmitoyl-CoA (C16:0)	Stearoyl-CoA (C18:0)	Oleoyl-CoA (C18:1)
Linear Range (pmol/injection)	0.1 - 50	0.1 - 50	0.1 - 50
Correlation Coefficient (r^2)	>0.995	>0.995	>0.995
Limit of Quantification (LOQ) (pmol/injection)	0.1	0.1	0.1
Intra-day Precision (%RSD)	< 5%	< 5%	< 6%
Inter-day Precision (%RSD)	< 8%	< 9%	< 10%
Accuracy (% Recovery)	95 - 105%	93 - 107%	92 - 108%

Data presented here are for illustrative purposes based on typical performance for long-chain acyl-CoAs. Actual results for **16-Methyltetracosanoyl-CoA** may vary.

Visualizations

Diagram 1: General Workflow for LC-MS/MS Analysis of **16-Methyltetracosanoyl-CoA**





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